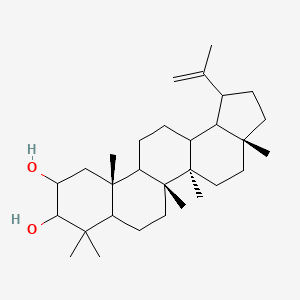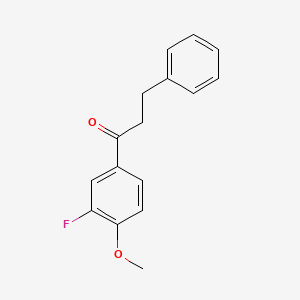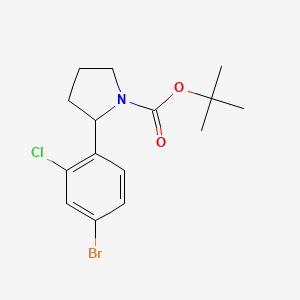
20(29)-Lupene-2alpha,3beta-diol; 2alpha,3beta-Dihydroxylup-20(29)-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20(29)-Lupene-2alpha,3beta-diol, also known as 2alpha,3beta-Dihydroxylup-20(29)-ene, is a pentacyclic triterpenoid compound. This compound is a derivative of betulinic acid, which is known for its various biological activities. It has been isolated from the roots of the plant Breynia fruticosa .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 20(29)-Lupene-2alpha,3beta-diol typically involves the hydroxylation of lupane derivatives. One common method is the hydroxylation of betulinic acid at the 2-alpha and 3-beta positions. This can be achieved using reagents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods
Industrial production of 20(29)-Lupene-2alpha,3beta-diol may involve the extraction of betulinic acid from natural sources followed by chemical modification. The roots of Breynia fruticosa are a known source of this compound, and extraction is typically performed using methanolic extracts .
Análisis De Reacciones Químicas
Types of Reactions
20(29)-Lupene-2alpha,3beta-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming lupane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Betulinic acid derivatives.
Reduction: Lupane derivatives.
Substitution: Various substituted lupane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
20(29)-Lupene-2alpha,3beta-diol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.
Biology: Studied for its role in plant metabolism and as a plant metabolite.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-viral properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 20(29)-Lupene-2alpha,3beta-diol involves its interaction with molecular targets such as Akt and NF-κB pathways. By inhibiting these pathways, the compound can induce apoptosis in cancer cells and exhibit anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Betulinic Acid: A functional parent of 20(29)-Lupene-2alpha,3beta-diol, known for its anti-cancer and anti-HIV properties.
Lupane: The parent hydride of 20(29)-Lupene-2alpha,3beta-diol, a basic structure for many triterpenoids.
2alpha-Hydroxybetulinic Acid: Another derivative of betulinic acid with similar biological activities.
Uniqueness
20(29)-Lupene-2alpha,3beta-diol is unique due to its specific hydroxylation pattern at the 2-alpha and 3-beta positions, which imparts distinct biological activities compared to its parent compounds and other derivatives.
Propiedades
Fórmula molecular |
C30H50O2 |
|---|---|
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-29(7)20(24(19)27)9-10-23-28(6)17-21(31)25(32)26(3,4)22(28)12-14-30(23,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19?,20?,21?,22?,23?,24?,25?,27-,28+,29-,30-/m1/s1 |
Clave InChI |
OESLKRXCBRUCJZ-HIYMHUSXSA-N |
SMILES isomérico |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(CC(C(C5(C)C)O)O)C)C)C |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Hydroxy-5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442197.png)
![aluminium(3+) 2,4-di-tert-butyl-6-[(E)-{[(1S,2S)-2-[(E)-[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino]cyclohexyl]imino}methyl]phenol trichloride](/img/structure/B12442203.png)



![2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12442221.png)
![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B12442226.png)

![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)




